molecular formula C5H10N4O B15253788 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol

1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B15253788
M. Wt: 142.16 g/mol
InChI Key: YNZLNSWUISRDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom in epichlorohydrin by the amino group of the triazole, followed by ring opening and subsequent cyclization to form the desired product .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Amino-1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields the corresponding ketone, while reduction with sodium borohydride results in the formation of reduced triazole derivatives .

Scientific Research Applications

1-(3-Amino-1H-1,2,4-triazol-1-yl)propan-2-ol has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents, including antifungal and anticancer drugs.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings.

    Industrial Chemistry: The compound is employed in the synthesis of various industrial chemicals, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol is primarily related to its ability to interact with biological targets. In medicinal chemistry, the compound is known to inhibit specific enzymes or receptors, leading to therapeutic effects. For example, in antifungal applications, the compound inhibits the enzyme lanosterol 14-α demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes .

The molecular targets and pathways involved in the compound’s mechanism of action vary depending on its specific application.

Comparison with Similar Compounds

1-(3-Amino-1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with other similar compounds, such as fluconazole and other triazole derivatives.

    Fluconazole: Fluconazole is a well-known antifungal agent that contains a similar triazole ring.

    Other Triazole Derivatives: There are numerous triazole derivatives with varying chemical structures and applications.

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse reactivity and applications in multiple fields .

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

1-(3-amino-1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C5H10N4O/c1-4(10)2-9-3-7-5(6)8-9/h3-4,10H,2H2,1H3,(H2,6,8)

InChI Key

YNZLNSWUISRDDG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC(=N1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.